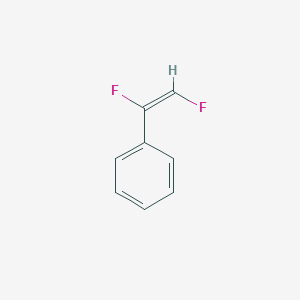
(E)-1,2-Difluoroethenylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-1,2-Difluoroethenylbenzene is an organic compound characterized by the presence of a benzene ring substituted with a difluoroethenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (E)-1,2-Difluoroethenylbenzene typically involves the reaction of benzene with a difluoroethenyl precursor under specific conditions. One common method is the dehydrofluorination of 1,2-difluoroethane in the presence of a strong base, such as potassium tert-butoxide, followed by a coupling reaction with benzene. The reaction is usually carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient catalytic processes. Catalysts such as palladium or nickel complexes can be employed to facilitate the coupling reaction between benzene and difluoroethene derivatives. These methods are optimized for higher yields and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions: (E)-1,2-Difluoroethenylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of difluoroacetophenone.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of 1,2-difluoroethylbenzene.
Substitution: Nucleophilic substitution reactions can occur at the difluoroethenyl group, where nucleophiles such as amines or thiols replace one or both fluorine atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium catalyst (Pd/C)
Substitution: Amines, thiols, under basic or acidic conditions
Major Products Formed:
Oxidation: Difluoroacetophenone
Reduction: 1,2-Difluoroethylbenzene
Substitution: Various substituted ethenylbenzenes depending on the nucleophile used
Applications De Recherche Scientifique
(E)-1,2-Difluoroethenylbenzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated organic compounds.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving fluorinated substrates.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of pharmaceuticals with fluorinated functional groups.
Industry: It is utilized in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism by which (E)-1,2-Difluoroethenylbenzene exerts its effects involves interactions with molecular targets through its difluoroethenyl group. The presence of fluorine atoms enhances the compound’s reactivity and stability, allowing it to participate in various chemical transformations. The molecular pathways involved include nucleophilic attack on the difluoroethenyl group and subsequent formation of new chemical bonds.
Comparaison Avec Des Composés Similaires
- 1,2-Dichloroethenylbenzene
- 1,2-Dibromoethenylbenzene
- 1,2-Diiodoethenylbenzene
Comparison: (E)-1,2-Difluoroethenylbenzene is unique due to the presence of fluorine atoms, which impart distinct electronic and steric effects compared to other halogenated ethenylbenzenes. Fluorine atoms are highly electronegative, leading to increased stability and reactivity. This makes this compound particularly valuable in applications requiring high chemical resistance and specific reactivity patterns.
Propriétés
Formule moléculaire |
C8H6F2 |
|---|---|
Poids moléculaire |
140.13 g/mol |
Nom IUPAC |
[(E)-1,2-difluoroethenyl]benzene |
InChI |
InChI=1S/C8H6F2/c9-6-8(10)7-4-2-1-3-5-7/h1-6H/b8-6+ |
Clé InChI |
MRYRJRWSHBRIDR-SOFGYWHQSA-N |
SMILES isomérique |
C1=CC=C(C=C1)/C(=C\F)/F |
SMILES canonique |
C1=CC=C(C=C1)C(=CF)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Copper(2+), bis[(1R,2R)-1,2-cyclohexanediamine-|EN,|EN']-, dichloride](/img/structure/B13778031.png)
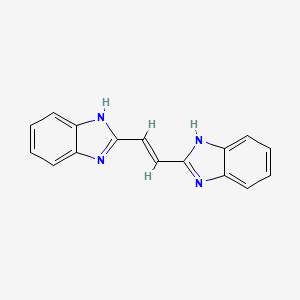

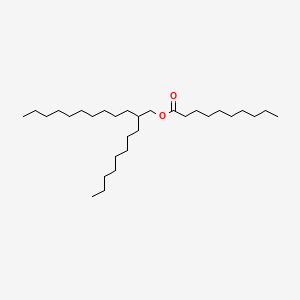
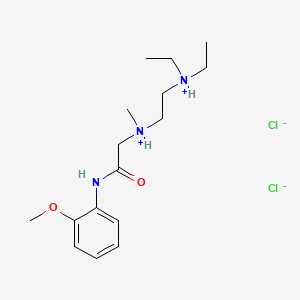

![[3-(Isoquinolin-1-yl)phenyl]methanol](/img/structure/B13778060.png)


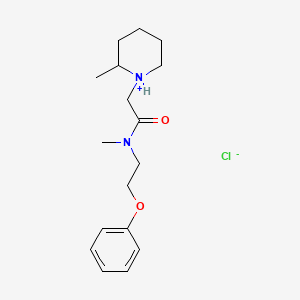
![[(3R,3aS,6S,6aR)-3-diphenylphosphanyl-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl]-diphenylphosphane](/img/structure/B13778080.png)
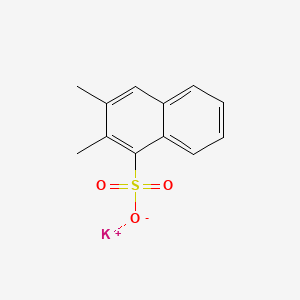
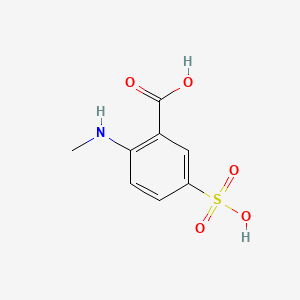
![[3-(Isoquinolin-1-yl)phenyl]methanol](/img/structure/B13778091.png)
